DL-Arginine hydrochloride

Catalog No.
S3317200
CAS No.
32042-43-6
M.F
C6H15ClN4O2
M. Wt
210.66 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DL-Arginine hydrochloride

CAS Number

32042-43-6

Product Name

DL-Arginine hydrochloride

IUPAC Name

2-amino-5-(diaminomethylideneamino)pentanoic acid;hydrochloride

Molecular Formula

C6H15ClN4O2

Molecular Weight

210.66 g/mol

InChI

InChI=1S/C6H14N4O2.ClH/c7-4(5(11)12)2-1-3-10-6(8)9;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H

InChI Key

KWTQSFXGGICVPE-UHFFFAOYSA-N

SMILES

C(CC(C(=O)O)N)CN=C(N)N.Cl

Canonical SMILES

C(CC(C(=O)O)N)CN=C(N)N.Cl

DL-Arginine hydrochloride is a salt formed by the amino acid L-arginine and hydrochloric acid. It's a white, crystalline powder with a slightly sweet taste []. Unlike L-arginine, the natural form found in proteins, DL-arginine hydrochloride is a racemic mixture containing both L-arginine and its mirror image, D-arginine. D-arginine is not used by the human body but can be present in some supplements [].

DL-Arginine hydrochloride finds use in scientific research, particularly in the physicochemical analysis of amino acid interactions. It helps researchers study how amino acids bind to each other and form complex structures, crucial for understanding protein folding and function [].


Molecular Structure Analysis

DL-Arginine hydrochloride has a complex molecular structure with several key features (see PubChem for structure image) []:

  • Central Carbon Chain: The core structure is a five-carbon chain with an amino group (NH2) at one end and a carboxylic acid group (COOH) at the other.
  • Guanidino Group: Attached to the second carbon is a unique guanidino group (C=NH2)2NH2, which gives arginine its basic properties.
  • Asymmetric Center: The carbon next to the amino group (alpha carbon) is chiral, meaning it has a mirror-image form (D- and L-arginine). DL-arginine hydrochloride is a mixture of both forms.
  • Hydrochloride Salt: The amino group is linked to a chloride ion (Cl-) from the hydrochloric acid, making it a salt.

Chemical Reactions Analysis

Synthesis

DL-Arginine hydrochloride can be synthesized through various chemical methods. One common approach involves the reaction of L-arginine with hydrochloric acid [].

Decomposition

Under high temperatures, DL-arginine hydrochloride decomposes, releasing carbon dioxide, ammonia, and other organic compounds [].

Other Reactions

In research settings, DL-arginine hydrochloride can participate in various reactions depending on the specific investigation. For instance, it can be used to study protein-protein interactions or the formation of amino acid crystals [].

Physical and Chemical Properties

  • Melting Point: 207°C (decomposes) []
  • Boiling Point: Not applicable (decomposes before boiling)
  • Solubility: Highly soluble in water, slightly soluble in alcohol []
  • Stability: Stable under normal storage conditions but decomposes at high temperatures []
  • pKa: 1.82 (COOH), 8.99 (α-NH2), 12.48 (guanidino group) []

Nitric Oxide (NO) Production:

L-arginine is a substrate for nitric oxide synthase (NOS), an enzyme that produces nitric oxide (NO) in the body. NO is a signaling molecule involved in various physiological processes, including vasodilation (blood vessel relaxation), blood pressure regulation, and immune function. Studies investigate how DL-arginine hydrochloride supplementation might affect NO production and its downstream effects in various models and diseases [].

Protein Synthesis and Cell Growth:

L-arginine is an essential amino acid required for protein synthesis. DL-arginine hydrochloride can be used in cell culture experiments to study protein synthesis, cell growth, and differentiation []. Researchers may use it to investigate the role of arginine in specific cell types or under different conditions.

Wound Healing and Tissue Repair:

L-arginine has been shown to promote wound healing by stimulating collagen synthesis and cell proliferation []. DL-arginine hydrochloride may be used in wound healing research to study its effects on these processes in cell cultures or animal models.

Investigating Arginine Metabolism:

DL-arginine hydrochloride can be a valuable tool for studying arginine metabolism. Researchers can use it to trace the fate of arginine in cells or tissues, identify enzymes involved in its breakdown, and understand its role in various metabolic pathways [].

Control and Reference:

In some research experiments, DL-arginine hydrochloride may be used as a control substance. This can be helpful when studying the effects of L-arginine compared to a non-specific amino acid source [].

Sequence

R

Other CAS

32042-43-6
1119-34-2
627-75-8

Dates

Modify: 2023-08-19

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